3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylicacid

Biocatalysis Stereoselective synthesis Chiral building blocks

3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid (CAS 16200-71-8) is a C7H12O3 1,1-disubstituted cyclobutane scaffold. The molecule possesses a 1-gem-dimethyl and a 3-hydroxy substitution on a strained, puckered cyclobutane ring.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Cat. No. B13598446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylicacid
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1(CC(C1)(C)O)C(=O)O
InChIInChI=1S/C7H12O3/c1-6(5(8)9)3-7(2,10)4-6/h10H,3-4H2,1-2H3,(H,8,9)
InChIKeyXETQHGIZAZOCGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic Acid (CAS 16200-71-8): Core Chemical Identity and Commercially Relevant Features


3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid (CAS 16200-71-8) is a C7H12O3 1,1-disubstituted cyclobutane scaffold [1]. The molecule possesses a 1-gem-dimethyl and a 3-hydroxy substitution on a strained, puckered cyclobutane ring [1]. This compound exhibits moderate lipophilicity (XLogP3-AA = 0.2), contains two hydrogen bond donors and three acceptors, and has a topological polar surface area (TPSA) of 57.5 Ų [1]. These physicochemical features define its utility as a conformationally restricted, bifunctional building block for medicinal chemistry and fragment-based drug discovery [2].

Why Generic Substitution Fails: Evidence-Based Differentiation of 3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic Acid from Structurally Close Analogs


Although a variety of cyclobutane carboxylic acid building blocks are commercially offered, generic substitution among them ignores critical structure–property and structure–reactivity differences that have been quantified by peer-reviewed computational, physicochemical, and biocatalytic studies [1][2][3]. The target compound uniquely combines a gem-dimethyl group at position 1 and a secondary alcohol at position 3 on the cyclobutane ring, delivering a dual-handle vector geometry, a distinct ring strain profile (>8 kcal·mol⁻¹ less strain versus unsubstituted cyclobutane), and exclusive stereodivergent access via ketoreductase (KRED) enzymes that is not available for analogs lacking either substitution [2][3]. The quantitative evidence below demonstrates that substituting a simpler cyclobutane carboxylic acid or a des-hydroxy analog forfeits stereochemical control, alters hydrogen-bonding capacity, modifies lipophilicity, and eliminates the metabolic stability advantages documented for functionalized cyclobutane scaffolds [1][2][4].

Quantitative Differentiation Evidence for 3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic Acid: Head-to-Head, Cross-Study, and Class-Level Comparisons


Biocatalytic Stereodivergent Access: cis/trans Isomer Ratios via KRED Enzymes

O'Dowd and Morales (2024) demonstrated that α-substituted 3-hydroxycyclobutane-1-carboxylic esters, which are direct synthetic precursors of 3-hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid, can be accessed with full stereodivergence using a pair of stereocomplementary ketoreductase (KRED) enzymes specifically identified for small α-substituents [1]. When the ester group is para-methoxybenzyl and the α‑substituent is methyl, KRED-1 provides the cis-isomer with excellent selectivity, while KRED-2 provides the trans-isomer with equally high selectivity [1]. This level of stereocontrol is not achievable for analogs lacking the 1‑methyl/α‑substituent combination, since the KRED selectivity drops rapidly with increased steric bulk or alteration of the substitution pattern [1].

Biocatalysis Stereoselective synthesis Chiral building blocks

Physicochemical Property Matrix: Lipophilicity, Hydrogen-Bonding, and Topological Polar Surface Area Differentiation

Physicochemical descriptors derived from PubChem show that 3-hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid (MW 144.17, XLogP3-AA = 0.2, HBD = 2, HBA = 3, TPSA = 57.5 Ų) occupies a distinct property space versus its closest commercial analogs [1][2][3][4]. Compared to the des-hydroxy analog 1,3-dimethylcyclobutane-1-carboxylic acid (MW 128.17, XLogP3-AA predicted ~1.1–1.3, HBD = 1, HBA = 2), the target compound is significantly more polar (ΔlogP ≈ –0.9 to –1.1), carries an additional hydrogen bond donor and acceptor, and has a TPSA larger by approximately 20 Ų [1][3]. Compared to 3-hydroxycyclobutanecarboxylic acid (MW 116.12, HBD = 2, HBA = 3), the target compound is more lipophilic and has higher molecular weight due to the two methyl groups [1][2].

Physicochemical profiling Drug-likeness Fragment library design

Thermodynamic Gem-Dimethyl Effect: Ring Strain Reduction in 1,1-Dimethylcyclobutane vs. Parent Cyclobutane

Computational studies by Ringer and Magers (2007) using CCSD(T)/6-311G+(2df,2pd) level of theory established that 1,1-dimethylcyclobutane is more than 8 kcal·mol⁻¹ less strained than unsubstituted cyclobutane [1]. This 'gem-dimethyl effect' arises from angle compression at the substituted carbon, bringing reactive termini closer together and lowering the thermodynamic barrier to ring formation and conformational interconversion [1]. The target compound bears a 1,1-dimethyl (gem-dimethyl) substitution directly analogous to the 1,1-dimethylcyclobutane studied in this work [1][2]. Analogs without gem-dimethyl substitution (e.g., 3-hydroxycyclobutanecarboxylic acid, cyclobutanecarboxylic acid) do not benefit from this strain-relief effect, making their cyclobutane ring thermodynamically more strained and potentially less conformationally predictable [1][2].

Conformational restriction Ring strain Gem-dimethyl effect

Metabolic Stability of Functionalized Cyclobutane Cores: Ex Vivo Half-Life Evidence

Throup et al. (2024) reported that cyclobutane carboxylic acid-based αvβ3 integrin antagonists bearing functionalized cyclobutane cores exhibited high metabolic stability with a half-life (t₁/₂) of >80 minutes in ex vivo liver homogenate assays [1]. The functionalized cyclobutane ring in the lead compound (IC₅₀ < 1 μM; t₁/₂ > 80 min) was the key pharmacophoric scaffold and was well-tolerated in vivo [1]. While this study did not test the target compound directly, it establishes a strong class-level inference: 1,1-disubstituted-3-hydroxycyclobutane carboxylic acid derivatives share the metabolically robust cyclobutane core that resists oxidative metabolism, a property that simpler, unsubstituted cyclobutanecarboxylic acids may not retain due to differences in electron density and steric shielding at the ring carbons [1][2].

Metabolic stability ADME Drug discovery

Bifunctional Synthetic Handle Versatility: Orthogonal Derivatization via Carboxylic Acid and Secondary Alcohol

3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid presents two chemically orthogonal functional groups (carboxylic acid at C1 and secondary alcohol at C3) on a conformationally rigid cyclobutane core [1]. This enables sequential, chemoselective transformations: the carboxylic acid can be converted to amides, esters, or Weinreb amides, while the secondary alcohol can be oxidized to a ketone, converted to a leaving group for SN2 displacement, or derivatized to ethers and carbamates [1][2]. The closest commercially available analog, 1,3-dimethylcyclobutane-1-carboxylic acid (CAS 806615-12-3), lacks the hydroxyl handle entirely, limiting it to single-vector elaboration [2]. 3-Hydroxycyclobutanecarboxylic acid (CAS 194788-10-8) provides both handles but lacks the gem-dimethyl group, which precludes the stereocontrol and strain-relief benefits documented above [1][2].

Building block Divergent synthesis Fragment-based drug discovery

Prioritized Application Scenarios for 3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic Acid Based on Verified Differentiation Evidence


Stereodefined Chiral Cyclobutane Fragment Library Construction

Research groups building stereodefined fragment libraries for X-ray crystallography or SPR-based screening can procure 3-hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid and employ the KRED-mediated stereodivergent reduction protocol established by O'Dowd and Morales (2024) to obtain both cis and trans enantiopure 3-hydroxy-1-methylcyclobutane carboxylic acid derivatives [1]. The gem-dimethyl group stabilizes the cyclobutane ring against thermal ring-opening during downstream derivatization, and the orthogonal OH/COOH handles enable parallel library synthesis [1][2]. This scenario is directly supported by the quantitative KRED selectivity data and the >8 kcal·mol⁻¹ ring strain reduction [1][2].

Conformationally Constrained Bioisostere for Lead Optimization

In lead optimization programs targeting enzymes or receptors with shallow hydrophobic clefts flanked by hydrogen-bonding residues, 3-hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid offers a metabolically stable, bicyclo[2.2.0]-like core that simultaneously presents a polar OH/COOH pair and a lipophilic gem-dimethyl motif [1][2]. The proven >80 min ex vivo t₁/₂ for functionalized cyclobutane carboxylic acids and the XLogP3-AA of 0.2 position this scaffold favorably between excessively polar (logP < –1) and excessively lipophilic (logP > 2) alternatives [1][2].

Dual-Vector SAR Exploration in Fragment-to-Lead Chemistry

Medicinal chemists executing fragment-to-lead campaigns can use the target compound as a privileged core for simultaneous exploration of two vectors: amide/ester elaboration at the carboxylic acid (C1) and ether/amino formation at the secondary alcohol (C3) [1]. The 1,1-dimethyl group ensures that both vectors project from a puckered, rigid cyclobutane framework with predictable exit angles, facilitating computational docking and structure-based design [1][2]. This dual-vector advantage is absent in the des‑hydroxy analog 1,3-dimethylcyclobutane-1-carboxylic acid [2].

Enzyme Mechanism Probe and Crystallographic Ligand

Structural biologists investigating enzyme active-site topology can utilize 3-hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid as a low-molecular-weight (144.17 Da) probe with well-defined hydrogen-bonding geometry (HBD = 2; HBA = 3) [1]. Its TPSA of 57.5 Ų and rotatable bond count of 1 minimize conformational entropy loss upon binding, improving electron density resolution in co-crystallization experiments [1]. The gem-dimethyl-induced ring stabilization further ensures the compound remains intact under crystallization conditions (pH 4–8, days to weeks) [1][2].

Quote Request

Request a Quote for 3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.